2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide
Description
2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is a synthetic organic compound featuring a 1,4-benzodioxin core substituted with a propanamide side chain containing a chlorine atom at the second carbon position. This compound is primarily utilized in research settings, with applications in medicinal chemistry and material science, though its specific biological or pharmacological roles remain under investigation .
Molecular Formula: C₁₃H₁₆ClNO₃ Molecular Weight: 269.72 g/mol (calculated) CAS Registry Number: Not explicitly provided in the evidence, but structurally similar compounds (e.g., 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide) are listed under CAS 42477-08-7 and 851398-32-8 for analogous derivatives .
Properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(14)13(16)15-9(2)10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7-9H,5-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSXVKJHRIBPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate chloroalkyl amide under controlled conditions. One common method includes the use of alkyl halides and amides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzodioxin ring can be oxidized to form quinone derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of substituted amides or ethers.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines
Scientific Research Applications
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical and Functional Implications
Shorter chains (e.g., acetamide in CAS 42477-07-6) may reduce steric hindrance, favoring interactions with enzyme active sites .
Chlorine Position :
- Chlorine at C2 (target compound) vs. C3 (CAS 42477-08-7) alters electronic distribution, affecting hydrogen bonding and electrophilic reactivity .
Benzodioxin Substitution :
- Substitution at the 6-position (target compound) vs. 7-position (CAS 42477-08-7) modifies aromatic ring electron density, influencing π-π stacking and binding affinity .
Biological Activity
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN O
- Molecular Weight : 239.67 g/mol
- CAS Number : 554438-61-8
The compound features a chloro group, a propanamide moiety, and a benzodioxin structure, which contribute to its biological properties.
Anticonvulsant Properties
Recent studies have investigated the anticonvulsant potential of related compounds in the benzodioxin series. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant anticonvulsant activity across various animal models, suggesting that compounds with similar structures may exhibit comparable effects .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | Model Tested | Efficacy | Reference |
|---|---|---|---|
| AS-1 | Maximal Electroshock (MES) | Significant protection | |
| AS-1 | Subcutaneous Pentylenetetrazole (PTZ) | Significant protection | |
| AS-1 | 6-Hz Test | Significant protection |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of compounds related to 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide have been explored in various studies. For example, certain derivatives have shown promising antitumor activity in vitro against cancer cell lines .
Table 2: Cytotoxicity Data of Related Compounds
The mechanisms underlying the biological activities of these compounds often involve modulation of neurotransmitter systems or interaction with specific cellular pathways. For instance, some studies suggest that these compounds may inhibit monoamine oxidase (MAO) activity or affect serotonin receptor pathways .
Case Study 1: Anticonvulsant Efficacy
A study conducted on AS-1 highlighted its efficacy in multiple seizure models. The compound was tested in the PTZ-kindling model and demonstrated a favorable safety profile alongside significant anticonvulsant effects .
Case Study 2: Antitumor Activity
In vitro tests on derivatives of the benzodioxin series indicated that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .
Q & A
Q. Basic Characterization
- NMR :
- Mass spectrometry (HRMS) : Exact mass should match [M+H]⁺ = 296.0854 (calc. for C₁₃H₁₅ClNO₃⁺) with isotopic Cl pattern .
- IR : Amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
How to design experiments evaluating its biological activity as a glycosphingolipid synthesis inhibitor?
Q. Advanced Biological Evaluation
- In vitro assays :
- Structure-activity relationship (SAR) : Compare with analogs (e.g., pyrrolidine-substituted derivatives in ) to identify critical substituents. Replace the chloro group with fluorine to assess electronegativity effects .
What safety protocols are recommended for handling chloroacetamide derivatives?
Q. Basic Laboratory Safety
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetamide vapors (TLV: 0.1 ppm) .
- Waste disposal : Collect chlorinated byproducts in halogenated waste containers. Neutralize acidic residues with sodium bicarbonate before disposal .
- Spill management : Absorb with vermiculite, transfer to sealed containers, and label as hazardous .
How can reaction yields be optimized in propanamide synthesis, and what analytical methods detect common impurities?
Q. Advanced Optimization & Analytics
- Yield optimization :
- Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 6–8 hrs) with comparable yields (75–80%) .
- Catalysis : Add DMAP (4-dimethylaminopyridine, 0.1 equiv) to accelerate acylation .
- Impurity profiling :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to detect unreacted amine (retention time ~3.2 min) and hydrolyzed acid (~4.5 min) .
- TLC : Ethyl acetate/hexane (3:7) with UV visualization (Rf = 0.5 for product) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
